(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride
Description
Pyridine Ring Geometry
Ethanamine Side Chain
Crystallographic Data
While experimental crystallographic data for this specific compound remain unpublished, analogous structures suggest:
- Unit cell parameters : Monoclinic symmetry with space group P21 (common for chiral small molecules).
- Hydrogen bonding : The protonated amine forms a chloride-mediated hydrogen-bonding network (N-H···Cl, ~2.1 Å).
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| Bond Length (C-Br) | 1.89 Å |
| Hydrogen Bond | N-H···Cl (2.1 Å) |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D2O):
¹³C NMR (100 MHz, D2O):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λmax : 265 nm (π→π* transition of the pyridine ring).
- Molar absorptivity : ε = 4500 L·mol⁻¹·cm⁻¹, enhanced by bromine’s heavy atom effect.
Tautomeric Forms and Conformational Isomerism
Tautomerism
The compound does not exhibit classical tautomerism due to the absence of labile protons on the pyridine ring. However, proton exchange between the amine and chloride ion occurs in solution:
Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWVVOMUCTRSJ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of the ethanamine group. One common method includes:
Bromination: Starting with 3-pyridyl ethanamine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Resolution: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated resolution techniques are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanamine side chain can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine side chain play crucial roles in binding to active sites, thereby modulating biological activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally or functionally related to (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride, differing in substituents, stereochemistry, or scaffold topology.
Halogen-Substituted Pyridin-3-yl Ethanamine Derivatives
(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride (CAS: 1909288-54-5)
- Structural Differences :
- Halogen : Fluorine replaces bromine at the 5-position.
- Salt Form : Dihydrochloride vs. hydrochloride.
- Stereochemistry : (R)-configuration instead of (S).
- Implications :
(S)-1-(Pyridin-3-yl)ethanamine Hydrochloride (CAS: 1391360-97-6)
- Structural Differences :
- Lacks the bromine substituent at the 5-position.
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Derivatives
(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS: 1391450-63-7)
- Structural Differences :
- Bromine is located at the 2-position of the pyridine ring instead of the 3-position.
- Salt Form : Dihydrochloride.
- Implications :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Stereochemistry | Salt Form |
|---|---|---|---|---|---|---|
| (S)-1-(5-Bromopyridin-3-yl)ethanamine HCl | 1391497-54-3 | C₇H₁₀BrClN₂ | 237.52 | 5-Bromo, pyridin-3-yl | (S) | Hydrochloride |
| (R)-1-(5-Fluoropyridin-3-yl)ethanamine·2HCl | 1909288-54-5 | C₇H₁₀FCl₂N₂ | 219.08 | 5-Fluoro, pyridin-3-yl | (R) | Dihydrochloride |
| (S)-1-(Pyridin-3-yl)ethanamine HCl | 1391360-97-6 | C₇H₁₁ClN₂ | 178.63 | Pyridin-3-yl | (S) | Hydrochloride |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine·2HCl | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 269.99 | 5-Bromo, pyridin-2-yl | (S) | Dihydrochloride |
| Tryptamine HCl (Compound 1) | N/A | C₁₀H₁₃ClN₂ | 196.68 | Indole, no halogen | N/A | Hydrochloride |
Key Research Findings
This property is critical in drug design for targeting hydrophobic pockets .
Stereochemistry : The (S)-configuration in pyridin-3-yl derivatives may optimize chiral recognition in enzyme-binding sites, as seen in kinase inhibitors .
Scaffold Topology : Indole-based ethanamines (e.g., Tryptamine HCl) exhibit distinct HSP90 interactions compared to pyridine analogs, highlighting scaffold-dependent bioactivity .
Biological Activity
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, its pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN·HCl, with a molecular weight of 253.52 g/mol. The compound features a brominated pyridine moiety linked to an ethanamine group, which contributes to its biological activity.
Preliminary studies indicate that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in cellular pathways, which can affect DNA synthesis and replication in organisms.
- Binding Affinity: Interaction studies suggest that this compound has significant binding affinities with various biological targets, including thymidylate kinase (TMK), which is crucial for DNA synthesis.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity: Research indicates that the compound exhibits antimicrobial properties, particularly against Pseudomonas aeruginosa.
- Antitumor Potential: There are indications of its efficacy in inhibiting tumor cell proliferation, making it a candidate for cancer treatment.
- Neuroprotective Effects: The compound may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Inhibition of Thymidylate Kinase
In a study focused on thymidylate kinase, this compound was evaluated for its inhibitory effects. The results indicated an IC value suggesting moderate inhibition potency, comparable to known inhibitors used in therapeutic contexts.
| Compound | IC (µM) | Target |
|---|---|---|
| This compound | 58 | TMK |
| Known TMK Inhibitor | 20 | TMK |
Case Study 2: Antibacterial Efficacy
A series of tests were conducted to evaluate the antibacterial activity of the compound against various strains of bacteria. The results demonstrated significant inhibition zones, indicating effective antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 15 |
| Escherichia coli | 12 |
| Staphylococcus aureus | 10 |
Pharmacological Implications
The diverse biological activities of this compound suggest potential applications in drug development:
- Medicinal Chemistry: Its unique structure makes it a candidate for developing new therapeutic agents targeting bacterial infections and cancer.
- Drug Repurposing: Given its interaction with TMK, there may be opportunities for repurposing existing drugs that share similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
